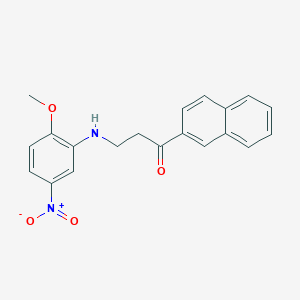

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone is an organic compound that features a complex structure with both aromatic and aliphatic components

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Methoxylation: The addition of a methoxy group to the aromatic ring.

Coupling Reaction: The formation of the propanone linkage through a coupling reaction with a naphthyl derivative.

The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and advanced purification techniques such as recrystallization and chromatography to achieve high efficiency and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be oxidized to form different derivatives.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce a variety of functionalized compounds.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound has been explored for its potential anti-cancer properties. Studies have indicated that derivatives of nitroanilines can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the naphthyl group enhances the compound's ability to interact with biological targets, making it a candidate for further pharmacological studies.

Dye Synthesis

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone can serve as an intermediate in the synthesis of azo dyes. These dyes are widely used in textiles and other industries due to their vibrant colors and stability. The nitroaniline moiety is particularly valuable in creating dyes with specific absorption properties.

Biological Studies

The compound has been utilized in biological assays to investigate the mechanisms of action of various drugs. Its structure allows researchers to modify it and study the effects of different substituents on biological activity, contributing to the understanding of structure-activity relationships (SAR) in drug design.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anti-cancer Activity | Demonstrated cytotoxic effects on breast cancer cell lines, suggesting potential as an anti-cancer agent. |

| Study B | Dye Synthesis | Successfully synthesized a range of azo dyes using this compound as an intermediate, showing good colorfastness properties. |

| Study C | Structure-Activity Relationship | Investigated various derivatives, revealing that modifications at the methoxy and nitro positions significantly affect biological activity. |

Mécanisme D'action

The mechanism of action of 3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymatic activity.

Interacting with Receptors: Modulating receptor-mediated signaling pathways.

Altering Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(2-Methoxy-5-nitroanilino)-1-(2-phenyl)-1-propanone: Similar structure but with a phenyl group instead of a naphthyl group.

3-(2-Methoxy-5-nitroanilino)-1-(2-thienyl)-1-propanone: Contains a thienyl group instead of a naphthyl group.

Uniqueness

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone is unique due to the presence of the naphthyl group, which imparts distinct chemical and physical properties compared to its analogs

Activité Biologique

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone, also known by its CAS number 882749-01-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C19H18N2O3

- Molecular Weight : 350.37 g/mol

- CAS Number : 882749-01-1

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of nitroaniline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study focusing on related compounds found that modifications in the aniline moiety can enhance cytotoxicity against several cancer cell lines, suggesting that the methoxy and nitro substitutions in this compound may contribute similarly to its biological activity .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The compound's potential as a DPP-IV inhibitor has been explored, which is relevant for diabetes management. DPP-IV is an enzyme that regulates incretin hormones; inhibiting this enzyme can lead to improved glycemic control. In vitro assays showed that certain aminobenzamide derivatives exhibited significant inhibition of DPP-IV activity, and it is hypothesized that this compound could demonstrate similar effects due to its structural characteristics .

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to bind to active sites of enzymes like DPP-IV, leading to reduced enzymatic activity.

- Cell Cycle Modulation : Some studies suggest that nitroaniline derivatives can interfere with cell cycle progression, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Safety and Toxicology

Safety data for this compound indicate potential hazards:

- Signal Word : Danger

- Hazard Statements : May cause skin irritation (H315), toxic to aquatic life (H400), causes serious eye damage (H318).

Precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and adherence to safety protocols .

Propriétés

IUPAC Name |

3-(2-methoxy-5-nitroanilino)-1-naphthalen-2-ylpropan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-26-20-9-8-17(22(24)25)13-18(20)21-11-10-19(23)16-7-6-14-4-2-3-5-15(14)12-16/h2-9,12-13,21H,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNONBWYSFSYXSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NCCC(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.